N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide
Description
N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-21(2,3)23-12-10-16(11-13-23)22-20(24)18-8-4-5-9-19(18)26-15-17-7-6-14-25-17/h4-5,8-9,16-17H,6-7,10-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDTZLBGHXVGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2OCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a tert-butylamine derivative, the piperidine ring can be formed through cyclization reactions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or similar reagents.
Introduction of the Oxolan-2-ylmethoxy Group: This step might involve etherification reactions where the oxolane ring is attached to the benzamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide would depend on its specific interactions with molecular targets. This might involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1-tert-butylpiperidin-4-yl)-2-(methoxy)benzamide: Lacks the oxolane ring, which might affect its chemical properties and biological activity.
N-(1-tert-butylpiperidin-4-yl)-2-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of an oxolane ring.
Uniqueness
N-(1-tert-butylpiperidin-4-yl)-2-(oxolan-2-ylmethoxy)benzamide is unique due to the presence of the oxolane ring, which can influence its reactivity and interactions with biological targets. This structural feature might confer specific advantages in terms of stability, solubility, or binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
